molecular formula C18H20ClN5O2 B14934528 4-(3-chlorophenyl)-N-[2-oxo-2-(pyridin-3-ylamino)ethyl]piperazine-1-carboxamide

4-(3-chlorophenyl)-N-[2-oxo-2-(pyridin-3-ylamino)ethyl]piperazine-1-carboxamide

Cat. No.: B14934528
M. Wt: 373.8 g/mol
InChI Key: OEFJMFFUONWIJL-UHFFFAOYSA-N
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Description

4-(3-chlorophenyl)-N-[2-oxo-2-(pyridin-3-ylamino)ethyl]piperazine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring, a pyridine moiety, and a chlorophenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorophenyl)-N-[2-oxo-2-(pyridin-3-ylamino)ethyl]piperazine-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the chlorination of a phenyl ring to introduce the 3-chlorophenyl group. This is followed by the formation of the piperazine ring through cyclization reactions. The pyridine moiety is then introduced via nucleophilic substitution reactions. The final step involves the formation of the carboxamide group through amidation reactions .

Industrial Production Methods

Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum are used to facilitate the cyclization and substitution reactions. High-pressure reactors and controlled temperature conditions are also employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(3-chlorophenyl)-N-[2-oxo-2-(pyridin-3-ylamino)ethyl]piperazine-1-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or alkoxides.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or alkylated versions, depending on the specific reagents and conditions used .

Scientific Research Applications

4-(3-chlorophenyl)-N-[2-oxo-2-(pyridin-3-ylamino)ethyl]piperazine-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-N-[2-oxo-2-(pyridin-3-ylamino)ethyl]piperazine-1-carboxamide involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. The pathways involved often include signal transduction mechanisms that lead to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-chlorophenyl)-N-[2-oxo-2-(pyridin-3-ylamino)ethyl]piperazine-1-carboxamide
  • 3-(4-chlorophenyl)-3-oxo-2-phenylpropanenitrile
  • 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which allows for a broader range of chemical reactions and applications. Its specific binding affinity to certain molecular targets also makes it a valuable compound for targeted therapeutic research .

Properties

Molecular Formula

C18H20ClN5O2

Molecular Weight

373.8 g/mol

IUPAC Name

4-(3-chlorophenyl)-N-[2-oxo-2-(pyridin-3-ylamino)ethyl]piperazine-1-carboxamide

InChI

InChI=1S/C18H20ClN5O2/c19-14-3-1-5-16(11-14)23-7-9-24(10-8-23)18(26)21-13-17(25)22-15-4-2-6-20-12-15/h1-6,11-12H,7-10,13H2,(H,21,26)(H,22,25)

InChI Key

OEFJMFFUONWIJL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)NCC(=O)NC3=CN=CC=C3

Origin of Product

United States

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